Ether, alpha-bromo-p-tolyl propyl

描述

Catalytic Enantioselective Carbon-Oxygen Bond Formation

The synthesis of benzylic ethers, particularly those that are enantioselective, is of significant interest due to their prevalence in bioactive molecules and their utility as intermediates in organic chemistry. A novel approach has been developed for the enantioselective synthesis of benzylic ethers, utilizing a chiral phosphine catalyst. This method couples γ-aryl-substituted alkynoates with alcohols under mild conditions, leading to the oxidation of the benzylic position with good enantioselectivity while simultaneously reducing the alkyne to an alkene .

Alpha,alpha-diarylprolinol Ethers in Carbonyl Compound Functionalization

Alpha,alpha-diarylprolinol ethers have emerged as a versatile organocatalyst family, enabling a wide array of reactions that involve enamine and iminium ion activation or both. These reactions are characterized by efficient steric control and can produce a diverse range of alpha-, beta-, gamma-, and alpha,beta-functionalized carbonyl compounds with excellent stereocontrol. Furthermore, these catalysts have been employed in elegant cascade processes and have proven to be effective in water-compatible systems .

o-Bromo-p-methoxyphenyl Ethers as Protecting/Radical Translocating Groups

The o-bromo-p-methoxyphenyl ether group has been introduced as a novel protecting/radical translocating (PRT) group. This group is unique in its ability to protect an alcohol and serve as a translocating group to generate a radical from a C–H bond β to the protected alcohol. The introduction of this group is achieved through Mitsunobu reaction or Williamson ether synthesis, and it can be removed by oxidation with ceric ammonium nitrate. The radical translocation reaction's efficiency has been explored through isotopic labeling experiments, leading to the development of tandem radical translocation/cyclization reactions. These reactions demonstrate the potential utility of the PRT group in synthesis, with secondary radicals being generated with about 50% efficiency and tertiary radicals with about 80% efficiency .

科学研究应用

Environmental Impact and Toxicity

- Estrogenic Potency of Brominated Compounds: Polybrominated diphenyl ethers (PBDEs), which include substances structurally similar to Ether, alpha-bromo-p-tolyl propyl, have been studied for their (anti)estrogenic effects. These compounds, particularly hydroxylated PBDEs and brominated bisphenol A-analogs, have been found to act as agonists of estrogen receptors, suggesting potential environmental and health impacts (Meerts et al., 2001).

Industrial and Commercial Use

- Use in Solvents: Propylene glycol ethers, a class that may include similar compounds to Ether, alpha-bromo-p-tolyl propyl, are widely used in industrial and commercial applications, such as in paints and cleaners. They are noted for their lack of significant health effects with proper use, as indicated by toxicity studies (Spencer, 2005).

Chemical Reactions and Synthesis

Intramolecular Reactions in Carbohydrates and Nucleosides

The use of bromo-ether derivatives in chemical reactions has been demonstrated in the context of carbohydrates and nucleosides. Such compounds are involved in 1,5-Hydrogen abstraction reactions, showcasing their utility in organic synthesis (Bruncková et al., 1994).

Photolytic Debromination Studies

Research on polybrominated diphenyl ethers (PBDEs), related to Ether, alpha-bromo-p-tolyl propyl, has shown their photolytic debromination, leading to the formation of lower brominated compounds. This research is significant for understanding the environmental degradation of such compounds (Söderstrom et al., 2004).

Applications in Anesthetics

Although not directly Ether, alpha-bromo-p-tolyl propyl, methyl-n-propyl ether, a related compound, has been explored for its anesthetic properties, indicating a potential application in medical contexts (Rees & Gray, 1950).

Electrolyte Modification in Batteries

A study on hybrid electrolytes combining ionic liquids and ethers, including derivatives similar to Ether, alpha-bromo-p-tolyl propyl, has shown their effectiveness in modifying solid electrolyte interfaces in lithium batteries. This research indicates potential applications in enhancing battery safety and performance (Li et al., 2016).

Regioselective Arylation in Organic Chemistry

Arylation of hydroxyalkyl vinyl ethers, potentially including derivatives of Ether, alpha-bromo-p-tolyl propyl, demonstrates the compound's utility in organic chemistry, particularly in achieving regioselective outcomes (Arvela et al., 2007).

安全和危害

Ether, alpha-bromo-p-tolyl propyl is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and may cause drowsiness or dizziness . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and used only outdoors or in a well-ventilated area .

属性

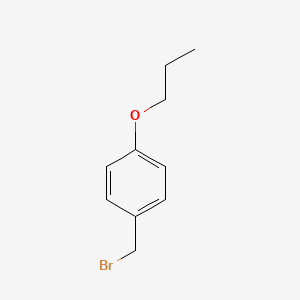

IUPAC Name |

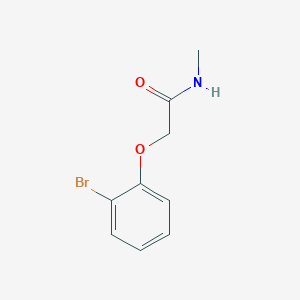

1-(bromomethyl)-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQKGOKXPFDCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180700 | |

| Record name | Ether, alpha-bromo-p-tolyl propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ether, alpha-bromo-p-tolyl propyl | |

CAS RN |

2606-58-8 | |

| Record name | 1-(Bromomethyl)-4-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, alpha-bromo-p-tolyl propyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, alpha-bromo-p-tolyl propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)